Phenylhydrazine hydrochloride

描述

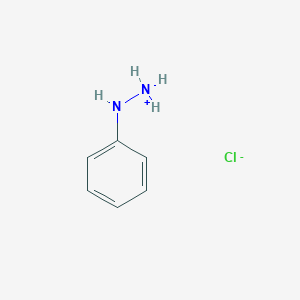

Phenylhydrazine hydrochloride (PHH, C₆H₅NHNH₂·HCl) is a white or pink crystalline organic compound highly soluble in water. It is synthesized via diazotization of aniline, followed by reduction of the diazonium salt and acid precipitation . PHH is a critical intermediate in the production of dyes, pharmaceuticals (e.g., antipyretics and antifungals), and pesticides . Its industrial synthesis generates significant waste (~10 tons per ton of PHH), necessitating advanced recycling methods such as liquid ammonia neutralization and extraction-reextraction to recover ~90% of PHH and 3.8 tons of ammonium salts per batch .

准备方法

Phenylhydrazine hydrochloride is typically prepared through the reaction of aniline with sodium nitrite in the presence of hydrochloric acid to form a diazonium salt. This diazonium salt is then reduced using sodium sulfite in the presence of sodium hydroxide to yield phenylhydrazine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .

Synthetic Route:

Formation of Diazonium Salt:

Conversion to Hydrochloride:

Industrial Production: The industrial production of this compound follows similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity.

化学反应分析

Phenylhydrazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Commonly uses reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Reactions with aldehydes and ketones are usually carried out in the presence of acid or base catalysts.

Major Products:

Hydrazones: Formed from the reaction with aldehydes and ketones.

Indoles: Synthesized via the Fischer indole synthesis.

科学研究应用

Biochemical Research

Phenylhydrazine hydrochloride is primarily used as a carbonyl reagent in biochemical research. It reacts with carbonyl compounds to form hydrazones, which are crucial for the identification and quantification of aldehydes and ketones in various samples.

Enzyme Inhibition Studies

PHZ has been shown to inhibit several enzymes, including:

- Alanine racemase : This inhibition can be leveraged to study amino acid metabolism.

- Catechol oxidases : Its effects on these enzymes highlight potential pathways for developing nitrification inhibitors targeting ammonia-oxidizing bacteria .

Treatment of Polycythemia Vera

Historically, PHZ has been used in the treatment of polycythemia vera , a blood disorder characterized by an overproduction of red blood cells. A notable case study from 1928 reported that:

- Administration of 2.1 grams of PHZ divided into daily doses effectively maintained erythrocyte counts near normal limits without apparent tolerance or liver damage .

Hemolytic Anemia Induction

PHZ is known to induce hemolytic anemia through oxidative stress mechanisms. Research indicates that:

- It causes oxidative damage to erythrocytes, leading to the formation of methemoglobin and Heinz bodies, which are indicative of hemolysis .

Carcinogenic Potential

Studies have demonstrated that PHZ has carcinogenic properties:

- In animal models, it has induced various tumors, including pulmonary adenomas and blood vessel tumors, suggesting a genotoxic mode of action .

Developmental Toxicology

Recent studies have explored the effects of PHZ on embryonic development using zebrafish models:

- Exposure to varying concentrations resulted in multiple phenotypic abnormalities such as yolk sac enlargement and notochord anomalies, demonstrating dose-dependent toxicity .

Summary of Findings

作用机制

Phenylhydrazine hydrochloride can be compared with other hydrazine derivatives such as:

- Hydrazinobenzene

- Monophenylhydrazine

- Phenylhydrazin

Uniqueness:

- This compound is unique due to its specific applications in the synthesis of indoles and its use as a reagent for sugar identification. Its ability to induce hemolytic anemia also sets it apart from other hydrazine derivatives .

相似化合物的比较

Chemical Structure and Reactivity

Table 1: Structural and Reactivity Comparison

Key Observations :

- PHH’s hydrochloride form enhances stability and reactivity in acidic environments, enabling base-free reactions. In contrast, free phenylhydrazine requires additional bases for condensation .

- Substituted derivatives (e.g., p-fluoro) exhibit higher yields in cross-coupling reactions due to electronic effects .

Key Findings :

- PHH is superior in synthesizing hydrazones and pyrazoles due to its dual role as a reactant and catalyst .

- Substituents like methoxy or fluorine optimize electronic properties, improving reaction efficiency and product diversity .

Stability and Environmental Impact

Table 3: Stability and Waste Management

*β-CD = β-cyclodextrin.

Key Insights :

- Industrial PHH production employs closed-loop systems to recover ammonium salts, minimizing environmental harm .

生物活性

Phenylhydrazine hydrochloride (PHZ) is a chemical compound widely used in various fields, including pharmaceuticals and agrochemicals. Its biological activity has garnered significant attention due to its effects on red blood cells and potential applications in medical treatments, particularly in conditions like polycythemia. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicological effects, and relevant case studies.

This compound is a hydrochloride salt derived from phenylhydrazine and hydrogen chloride. Its chemical formula is CHN·HCl. The compound is known for its ability to induce oxidative stress and hemolytic anemia, primarily through its interaction with hemoglobin.

Hemolytic Activity

This compound is primarily recognized for its hemolytic properties , which involve the destruction of red blood cells. The mechanism includes:

- Oxidative Stress : PHZ induces oxidative stress in erythrocytes, leading to the oxidation of oxyhemoglobin and the formation of methemoglobin. This process can result in hemolytic anemia characterized by the precipitation of hemoglobin into Heinz bodies .

- Methemoglobinemia : Exposure to PHZ can cause increased levels of methemoglobin, which reduces the oxygen-carrying capacity of blood .

Genotoxicity

Research indicates that this compound exhibits genotoxic effects , as evidenced by various studies:

- Bacterial Mutation Tests : PHZ has been shown to be mutagenic in several bacterial gene mutation assays, both with and without metabolic activation .

- Micronucleus Assays : In vivo studies have demonstrated that PHZ administration leads to a significant increase in micronuclei formation in erythrocytes, indicating DNA damage .

Developmental Toxicity

Recent studies have revealed that PHZ can adversely affect embryonic development:

- Zebrafish Model : In zebrafish embryos, exposure to PHZ resulted in dose-dependent phenotypic anomalies such as pericardial edema and notochord anomalies. High concentrations led to significant apoptosis in developing larvae .

Acute Toxicity

This compound has been associated with severe toxic effects when administered at high doses:

- Lethal Dose : An approximate lethal dose (ALD) is reported to be around 90 mg/kg body weight. In experimental settings, doses of 500 mg/kg led to mortality rates of 20-30% in rabbits .

- Clinical Observations : Historical case reports indicate severe side effects such as jaundice, anemia, and elevated bilirubin levels following treatment for polycythemia .

Long-term Effects

Chronic exposure to PHZ has been linked to increased tumorigenesis:

- Carcinogenic Potential : Studies on mice have shown that long-term administration of this compound can lead to a significant increase in lung tumors, with adenomas being the most common type observed .

Clinical Case Report

A notable clinical case involved a 65-year-old woman who received a high dose (2.9 g) of this compound for treatment. The patient developed severe hemolysis and ultimately succumbed to complications related to anemia 16 days post-treatment. This case highlights the potential dangers associated with therapeutic use at high doses .

Animal Studies

In an experimental model involving neonatal rats, PHZ was used to induce hemolytic hyperbilirubinemia. The study demonstrated significant decreases in serum hemoglobin and hematocrit levels, alongside increased total bilirubin levels, confirming the compound's toxicological profile .

Summary Table of Biological Effects

常见问题

Basic Research Questions

Q. What are the standard methods for synthesizing phenylhydrazine hydrochloride in academic laboratories?

this compound is typically synthesized via diazotization of aniline with sodium nitrite and hydrochloric acid, followed by reduction with sodium sulfite. The intermediate this compound is precipitated using hydrochloric acid and neutralized to obtain the free base. Critical steps include controlling reaction temperatures (85–90°C during acid precipitation) and ensuring anhydrous conditions during neutralization to avoid decomposition .

Q. How can this compound be quantified in laboratory samples?

The NIOSH Manual of Analytical Methods (NMAM) 3518 outlines a spectrophotometric approach using phosphomolybdic acid (PMA) in acidic media. The method involves sample collection in 0.1 M HCl, derivatization with PMA, and absorbance measurement at 700 nm. Calibration curves are generated using this compound standards, with detection limits validated for occupational exposure monitoring .

Q. What safety protocols are essential when handling this compound?

Key safety measures include:

- Using PPE (gloves, lab coats, goggles) to prevent skin/eye contact.

- Working in a fume hood to avoid inhalation of dust or vapors.

- Storing in airtight containers away from strong oxidizers (e.g., peroxides) and bases (e.g., NaOH), which can trigger hazardous reactions (e.g., nitrogen oxide emissions).

- Implementing emergency showers/eye wash stations and prohibiting dry sweeping to reduce dust dispersion .

Q. How is this compound used in carbonyl group identification?

It reacts with aldehydes/ketones to form phenylhydrazones, which are crystalline derivatives with distinct melting points. For example, benzaldehyde forms benzaldehyde phenylhydrazone (mp 156°C). This method requires pure this compound to avoid side reactions, and derivatives are characterized via melting point analysis or HPLC .

Advanced Research Questions

Q. How do intermediates in phenylhydrazine oxidation influence experimental outcomes, and how can they be managed?

Oxidation of phenylhydrazine generates superoxide radicals (O₂⁻), hydrogen peroxide (H₂O₂), and benzenediazonium ions, which propagate chain reactions. These intermediates can be studied using:

- Superoxide dismutase (SOD) to quench O₂⁻ and extend reaction lag phases.

- Catalase to detect H₂O₂ accumulation.

- UV-Vis spectroscopy (280 nm for benzenediazonium ion tracking). Contradictions in mechanistic studies arise from varying buffer conditions and metal ion catalysts (e.g., Cu²⁺), requiring strict control of chelating agents like EDTA .

Q. What strategies optimize this compound’s use in Fischer indole synthesis?

Microwave-assisted synthesis improves reaction efficiency by reducing time and side products. For example, reacting this compound with ketones (e.g., butanone) in ethereal solvents under microwave irradiation (150°C, 15 min) yields indoles with >90% purity. Acid choice (e.g., HCl vs. acetic acid) and stoichiometry (1:1 hydrazine:carbonyl) are critical for regioselectivity .

Q. How can conflicting toxicity data in animal models using this compound be resolved?

Discrepancies in anemia induction (e.g., methemoglobinemia severity) stem from dosage variations and species-specific metabolic responses. Methodological best practices include:

- Validating doses via pharmacokinetic profiling (e.g., blood methemoglobin levels).

- Using inbred strains (e.g., C57BL/6 mice) to minimize genetic variability.

- Incorporating liver/kidney function tests pre- and post-exposure to assess organ toxicity .

Q. What analytical challenges arise in detecting this compound degradation products?

Degradation products like nitrogen oxides and hydrogen chloride complicate HPLC analysis due to peak overlapping. Solutions include:

- Using ion chromatography for anion detection (e.g., Cl⁻, NO₃⁻).

- Coupling LC-MS with stable isotope-labeled internal standards to improve quantification accuracy.

- Storing samples at −20°C to inhibit further decomposition .

Q. Methodological Considerations for Data Reproducibility

Q. How should researchers address batch-to-batch variability in this compound purity?

- Source compounds from suppliers adhering to pharmacopeial standards (e.g., USP, EP).

- Pre-characterize batches via silver nitrate titration (≥99.0% purity) and pH testing (2.6–2.9 in 50 g/L H₂O).

- Document sulfate ash content (≤0.1%) to identify inorganic contaminants .

Q. What steps ensure reproducibility in this compound-mediated hydrazone formation?

属性

IUPAC Name |

phenylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2.ClH/c7-8-6-4-2-1-3-5-6;/h1-5,8H,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOVOSQBPPZZESK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2.ClH, C6H9ClN2 | |

| Record name | PHENYLHYDRAZINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5120 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

100-63-0 (Parent) | |

| Record name | Phenylhydrazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylhydrazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027140085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3021148 | |

| Record name | Phenylhydrazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phenylhydrazine hydrochloride is a white to tan solid with a weak aromatic odor. (EPA, 1998), White to tan solid with a mild aromatic odor; [CAMEO] White powder; [Alfa Aesar MSDS] | |

| Record name | PHENYLHYDRAZINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5120 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenylhydrazine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16570 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Not pertinent; it decomposes (EPA, 1998) | |

| Record name | PHENYLHYDRAZINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5120 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

Greater than 1 at 68 °F (EPA, 1998) | |

| Record name | PHENYLHYDRAZINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5120 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

59-88-1, 27140-08-5 | |

| Record name | PHENYLHYDRAZINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5120 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydrazine, phenyl-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27140-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylhydrazine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylhydrazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylhydrazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027140085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PHENYLHYDRAZINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5710 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazine, phenyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenylhydrazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylhydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.857 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phenylhydrazinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.404 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLHYDRAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7QFK49SVD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

469 to 475 °F (EPA, 1998) | |

| Record name | PHENYLHYDRAZINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5120 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。